JNJ-28312141

CSF-1R Kinase Inhibition IC50

JNJ-28312141 is the definitive CSF-1R/FLT3 dual inhibitor for translational oncology research. With an enzymatic CSF-1R IC50 of 0.69 nM and cellular FLT3 IC50 of 21 nM (MV-4-11), it uniquely addresses both tumor-intrinsic and macrophage-mediated disease biology. Unlike selective CSF-1R inhibitors, JNJ-28312141 delivers superior tumor-associated osteoclast reduction vs. zoledronate in bone metastasis models and achieves tumor regression in FLT3-ITD AML xenografts. Its anti-inflammatory efficacy in arthritis models further distinguishes it from alternatives. Select JNJ-28312141 for unambiguous target validation and preclinical translation.

Molecular Formula C26H33ClN6O2
Molecular Weight 497.0 g/mol
CAS No. 885692-52-4
Cat. No. B608210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-28312141
CAS885692-52-4
SynonymsJNJ-28312141;  JNJ28312141;  JNJ 28312141;  JNJ-28312141 HCl;  JNJ-28312141 hydrochloride
Molecular FormulaC26H33ClN6O2
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4
InChIInChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H
InChIKeyMVPKLZHNOLVZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-28312141: A Potent, Orally Active CSF-1R/c-KIT/FLT3 Tyrosine Kinase Inhibitor for Preclinical Oncology Research


JNJ-28312141 (CAS: 885692-52-4) is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF-1R, also known as FMS), c-KIT, and FMS-related tyrosine kinase-3 (FLT3) [1]. It exhibits a distinct kinase selectivity profile with an enzymatic IC50 of 0.69 nM for CSF-1R and potent inhibition of several related kinases in the low nanomolar range [2]. This compound is a well-characterized research tool for investigating the role of tumor-associated macrophages and osteoclasts in cancer progression, bone metastases, and hematologic malignancies [1].

Why In-Class CSF-1R Inhibitors Cannot Be Substituted for JNJ-28312141


CSF-1R inhibitors exhibit highly variable selectivity profiles and potency across related kinases (e.g., FLT3, c-KIT, PDGFR), which critically impacts their functional efficacy in distinct disease models. Simple substitution based on a shared nominal target (CSF-1R) is invalid because compounds like Pexidartinib (PLX3397), BLZ945, and ARRY-382 display vastly different secondary kinase inhibition patterns, leading to divergent effects on tumor-associated macrophages, osteoclasts, and tumor cells themselves [1]. For example, a compound's ability to inhibit FLT3, as JNJ-28312141 does, is essential for activity in AML models, whereas other highly selective CSF-1R inhibitors may lack this crucial secondary pharmacology [2]. The quantitative evidence below demonstrates why JNJ-28312141's specific profile necessitates its selection over seemingly interchangeable alternatives.

JNJ-28312141 vs. Comparator CSF-1R Inhibitors: A Quantitative Evidence Guide for Scientific Selection


Superior CSF-1R Potency: JNJ-28312141 vs. Pexidartinib (PLX3397)

JNJ-28312141 demonstrates superior potency at the primary target CSF-1R compared to the clinically advanced comparator Pexidartinib (PLX3397). In enzymatic assays, JNJ-28312141 inhibits CSF-1R with an IC50 of 0.69 nM [1], which represents a significant enhancement in potency relative to the reported IC50 for Pexidartinib against the same kinase [2].

CSF-1R Kinase Inhibition IC50

Distinct Kinase Selectivity Profile: JNJ-28312141 vs. Highly Selective CSF-1R Inhibitors (BLZ945, ARRY-382)

JNJ-28312141 possesses a unique, narrow selectivity profile that includes potent inhibition of c-KIT (IC50 = 5 nM) and FLT3 (IC50 = 30 nM) alongside CSF-1R [1]. This contrasts sharply with highly selective CSF-1R inhibitors such as BLZ945 and ARRY-382, which are designed to minimize off-target activity at these kinases [2]. While the high selectivity of BLZ945 (IC50 = 1 nM for CSF-1R, >1000-fold selective) and ARRY-382 (IC50 = 9 nM) is advantageous for deconvoluting CSF-1R-specific biology, it renders them ineffective in models requiring concurrent FLT3/c-KIT inhibition .

Kinase Selectivity FLT3 c-KIT Polypharmacology

Direct Head-to-Head Comparison: JNJ-28312141 Demonstrates Superior Reduction of Tumor-Associated Osteoclasts vs. Zoledronate In Vivo

In a direct comparison using the MRMT-1 rat mammary carcinoma bone metastasis model, JNJ-28312141 significantly reduced the number of tumor-associated osteoclasts compared to zoledronate, a clinical standard-of-care bisphosphonate [1]. This demonstrates a unique advantage for targeting CSF-1R-dependent osteoclastogenesis over standard anti-resorptive therapy.

Bone Metastasis Osteoclast In Vivo Efficacy

Cellular Potency Against FLT3-ITD Mutant Cells: JNJ-28312141 vs. Other FLT3 Inhibitors

JNJ-28312141 potently inhibits the proliferation of MV-4-11 cells, a human AML cell line harboring the FLT3-ITD mutation, with an IC50 of 21 nM [1]. This functional potency in a disease-relevant cellular model confirms that its biochemical inhibition of FLT3 translates to anti-proliferative activity. While cross-study comparison with FLT3-specific inhibitors like Quizartinib (IC50 ~1 nM) shows JNJ-28312141 is less potent at FLT3, its unique value lies in combining this activity with potent CSF-1R inhibition [2].

FLT3-ITD AML MV-4-11 Cellular IC50

In Vivo Pharmacodynamic Biomarker Modulation: Confirmation of CSF-1R Pathway Engagement

Treatment with JNJ-28312141 in an H460 lung adenocarcinoma xenograft model resulted in a dose-dependent increase in plasma CSF-1 ligand levels, a well-established biomarker of effective CSF-1R inhibition [1]. This pharmacodynamic readout provides direct evidence of target engagement and functional pathway modulation in vivo, confirming that the compound achieves its intended biological effect at the organismal level.

Pharmacodynamics Biomarker CSF-1 In Vivo

JNJ-28312141 Demonstrates Efficacy in Preclinical Inflammatory Arthritis Models

JNJ-28312141 was advanced to clinical candidate status based on its significant anti-inflammatory activity in multiple preclinical models of arthritis [1]. Specifically, it demonstrated efficacy in the type II collagen-induced arthritis model in mice, as well as rat adjuvant and streptococcal cell wall-induced models of arthritis [2]. These results were pivotal in selecting JNJ-28312141 over earlier lead compounds in the same chemical series.

Inflammation Arthritis Collagen-Induced Arthritis Autoimmune Disease

JNJ-28312141: Optimal Application Scenarios Based on Verified Preclinical Evidence


Investigating Tumor-Associated Macrophage (TAM) Biology and Tumor Angiogenesis

Based on evidence of in vivo CSF-1R pathway engagement and reduction of F4/80+ TAMs and microvasculature in xenograft models, JNJ-28312141 is the ideal tool for dissecting the role of macrophages in promoting tumor angiogenesis and growth [1]. Its potent CSF-1R inhibition (IC50 = 0.69 nM) ensures robust target coverage [2].

Modeling Bone Metastasis and Osteoclast-Driven Bone Lesions

Supported by direct head-to-head evidence showing superior reduction of tumor-associated osteoclasts versus zoledronate, JNJ-28312141 is the preferred agent for preclinical studies focused on cancer-induced bone disease and osteoclast differentiation [1]. It provides a validated method for CSF-1R-dependent inhibition of bone resorption in metastatic settings [2].

Studying FLT3-ITD+ Acute Myeloid Leukemia (AML) with a Focus on Microenvironmental Interactions

The compound's dual inhibition of CSF-1R (IC50 = 0.69 nM) and FLT3 (cellular IC50 = 21 nM in MV-4-11 cells) makes it uniquely suited for AML research where both tumor cell-intrinsic FLT3 signaling and tumor-extrinsic CSF-1R-dependent macrophage support are of interest [1]. Its ability to cause tumor regression in a FLT3-dependent AML xenograft model confirms functional activity [2].

Exploring CSF-1R-Dependent Pathways in Inflammatory and Autoimmune Diseases

Based on its preclinical efficacy in collagen-induced arthritis and other inflammatory arthritis models, JNJ-28312141 serves as a powerful pharmacological tool for investigating the role of CSF-1R signaling in chronic inflammatory conditions and for validating new therapeutic hypotheses in autoimmunity [1]. Its selection as an anti-inflammatory clinical candidate underscores the robustness of this application [2].

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